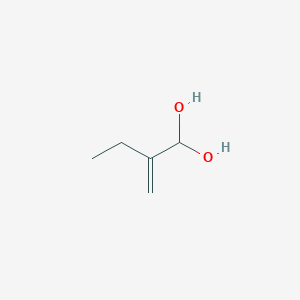
2-Methylidenebutane-1,1-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylidenebutane-1,1-diol is an organic compound with the molecular formula C5H10O2. It is a glycol, meaning it contains two hydroxyl groups (-OH). The structure of this compound includes a butane backbone with a methylidene group (CH2=) at the second carbon and hydroxyl groups at the first and fourth carbons.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylidenebutane-1,1-diol can be synthesized through various methods. One common approach is the dihydroxylation of alkenes. This involves the addition of hydroxyl groups to the double bond of an alkene. The syn dihydroxylation can be achieved using osmium tetroxide, while the anti-dihydroxylation can be carried out with MCPBA and other peroxides .
Industrial Production Methods
Industrial production of diols, including this compound, often involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the hydration of alkynes, which involves the addition of water to the triple bond of an alkyne to form a diol .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylidenebutane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: The major products include aldehydes, ketones, and carboxylic acids.
Reduction: The major products are simpler alcohols.
Substitution: The major products are halogenated compounds.
Aplicaciones Científicas De Investigación
2-Methylidenebutane-1,1-diol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylidenebutane-1,1-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and proteins. The methylidene group can undergo various chemical reactions, leading to the formation of different products. These interactions and reactions contribute to the compound’s effects in biological and chemical systems .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylene-1,4-butanediol: This compound has a similar structure but with hydroxyl groups at the first and fourth carbons.
2-Methylbutane-1,2-diol: This compound has a similar backbone but with hydroxyl groups at the first and second carbons.
Uniqueness
2-Methylidenebutane-1,1-diol is unique due to its specific arrangement of hydroxyl groups and the presence of a methylidene group. This unique structure gives it distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Número CAS |
88448-44-6 |
|---|---|
Fórmula molecular |
C5H10O2 |
Peso molecular |
102.13 g/mol |
Nombre IUPAC |
2-methylidenebutane-1,1-diol |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h5-7H,2-3H2,1H3 |
Clave InChI |
CVMBVNYEEUYKQD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C)C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




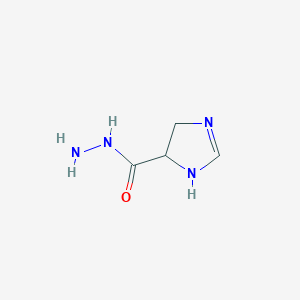
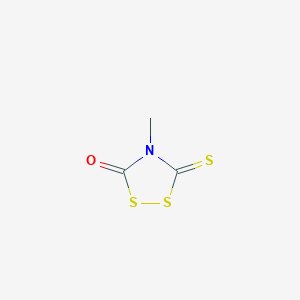
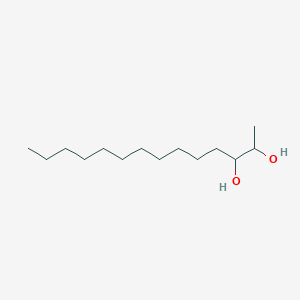
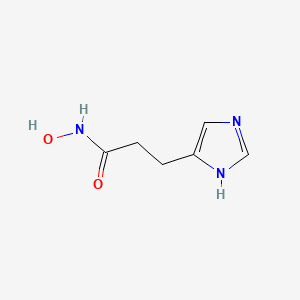
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one](/img/structure/B14378184.png)
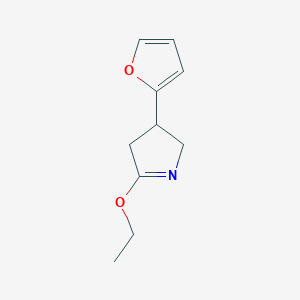
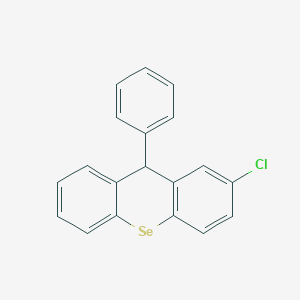
![3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride](/img/structure/B14378201.png)
![Acetic acid;[4-(trifluoromethyl)phenyl]methanol](/img/structure/B14378203.png)
![N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B14378208.png)
![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
